Benzamide, N-(2-acetylphenyl)-4-chloro-
Description
Benzamide, N-(2-acetylphenyl)-4-chloro- is a substituted benzamide derivative characterized by a 4-chloro group on the benzoyl ring and an N-(2-acetylphenyl) substituent. The acetylphenyl group introduces both steric and electronic effects, influencing its molecular conformation and intermolecular interactions. The 4-chloro substitution likely enhances lipophilicity and may modulate reactivity in synthetic applications or biological interactions.
Structure
2D Structure
Properties
CAS No. |
1640-44-4 |
|---|---|
Molecular Formula |
C15H12ClNO2 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)13-4-2-3-5-14(13)17-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19) |
InChI Key |
ZFZMSNPPLMFOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Benzamide Derivatives
- Key Observations :
- The acetylphenyl group in N-(2-acetylphenyl)-4-chloro-benzamide is structurally analogous to N-(2-acetylphenyl)acetamide, suggesting similar planarity and hydrogen-bonding propensity .
- Oxalamide derivatives (e.g., N1,N2-bis(2-acetylphenyl)oxalamide) exhibit enhanced hydrogen-bonding capacity due to additional carbonyl groups, a feature absent in the target compound .
- Substituents like hydroxyl or ethyl groups (e.g., in N-(4-hydroxyphenethyl)-4-chlorobenzamide) introduce conformational flexibility, contrasting with the rigid acetylphenyl group in the target compound .
Physicochemical and Functional Comparison
Table 3: Physicochemical Properties
- Sulfonamide or hydroxyl substitutions (e.g., in ) improve aqueous solubility, whereas the target compound’s acetyl and chloro groups may prioritize lipophilicity.
Q & A
Q. What are the optimal synthetic routes for N-(2-acetylphenyl)-4-chlorobenzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves the acylation of 2-acetylaniline with 4-chlorobenzoyl chloride under anhydrous conditions. Key steps include:
- Reaction Conditions : Use a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ≈ 0.4–0.5 in 1:3 ethyl acetate/hexane) .
- Yield Optimization : Microwave-assisted synthesis (50–60°C, 30 min) can enhance reaction efficiency compared to traditional reflux methods .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the acetyl group (δ ~2.6 ppm for CH₃, 168–170 ppm for carbonyl in ¹³C) and chloro-substituted benzamide (δ ~7.3–8.1 ppm for aromatic protons) .
- IR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. For example, the amide C–N bond typically measures 1.32–1.35 Å, and the chloro group exhibits a C–Cl bond of ~1.74 Å .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for hydrolysis byproducts (e.g., free 2-acetylaniline) .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (typically >200°C for similar benzamides) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
- Validation Workflow :
- Compare experimental bond lengths/angles (from X-ray data ) with DFT-optimized structures (B3LYP/6-311G(d,p) basis set). Deviations >0.05 Å suggest potential crystal packing effects .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that may distort spectroscopic predictions .
- Case Study : For N-(2-acetylphenyl) derivatives, discrepancies in amide proton chemical shifts often arise from intramolecular H-bonding, which can be confirmed via NOESY experiments .
Q. What experimental designs are effective for evaluating enzyme inhibitory activity (e.g., COX/LOX inhibition)?
Methodological Answer:
- In Vitro Assays :
- COX Inhibition : Measure prostaglandin E₂ (PGE₂) production in human whole blood using ELISA. IC₅₀ values <10 µM indicate potent activity .
- LOX Inhibition : Monitor hydroperoxide formation spectrophotometrically at 234 nm with linoleic acid as substrate .
- Control Strategies : Include indomethacin (COX inhibitor) and nordihydroguaiaretic acid (LOX inhibitor) as positive controls. Address false positives via counter-screening against non-target enzymes (e.g., xanthine oxidase) .
Q. How can computational methods predict biological targets and optimize molecular interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to PPARγ (PDB ID: 1NYX). Prioritize poses with ΔG < -8 kcal/mol and validate via MM-PBSA binding energy calculations .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., using CoMFA) correlating substituent electronegativity (Cl, acetyl groups) with anti-inflammatory activity. Validate with leave-one-out cross-validation (q² > 0.5) .
Q. What strategies mitigate challenges in crystallizing N-(2-acetylphenyl)-4-chlorobenzamide for structural studies?
Methodological Answer:
- Crystallization Screens : Use sparse-matrix screening (e.g., Hampton Index Kit) with mixed solvents (ethyl acetate/hexane or DMSO/water) .
- Twinned Data Resolution : For overlapping reflections, apply SHELXL’s TWIN/BASF commands to refine twin fractions. High-resolution data (<1.0 Å) minimizes ambiguity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activities across studies?
Methodological Answer:
- Source Investigation : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity against S. aureus may vary due to broth microdilution vs. agar diffusion methods .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Significant heterogeneity (I² > 50%) warrants subgroup analysis by substituent patterns (e.g., chloro vs. methoxy groups) .
Tables
Q. Table 1. Key Spectral Data for N-(2-acetylphenyl)-4-chlorobenzamide
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.6 (s, 3H, COCH₃), 7.3–8.1 (m, 7H, Ar–H) | |
| ¹³C NMR | δ 168.5 (CONH), 140.2 (C–Cl) | |
| IR (KBr) | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | |
| X-ray | C–Cl: 1.74 Å, C–N: 1.33 Å |
Q. Table 2. Advanced Research Tools and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
